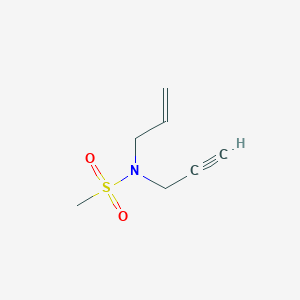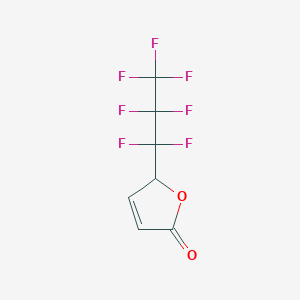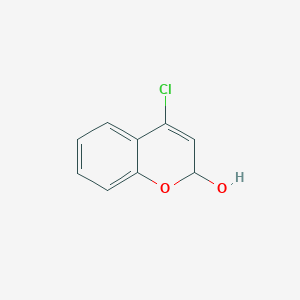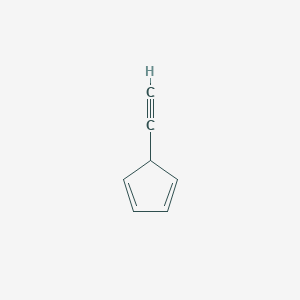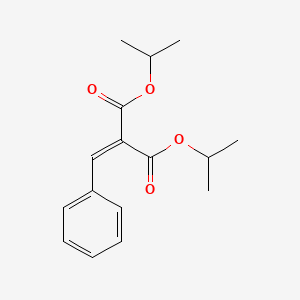
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is an organic compound with the molecular formula C16H20O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by phenylmethylene and bis(1-methylethyl) ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester typically involves the esterification of propanedioic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenylmethylene group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the esterified propanedioic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylmethylene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.
科学的研究の応用
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release propanedioic acid and isopropanol, which can further participate in biochemical pathways. The phenylmethylene group can interact with aromatic receptors, influencing various biological processes.
類似化合物との比較
Similar Compounds
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- Propanedioic acid, oxo-, bis(1-methylethyl) ester
- Propanedioic acid, bis(1-methylpropyl) ester
Uniqueness
Propanedioic acid, (phenylmethylene)-, bis(1-methylethyl) ester is unique due to the presence of the phenylmethylene group, which imparts distinct chemical properties and potential applications. The combination of ester and phenylmethylene groups makes it versatile for various chemical reactions and research applications.
特性
CAS番号 |
155306-02-8 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC名 |
dipropan-2-yl 2-benzylidenepropanedioate |
InChI |
InChI=1S/C16H20O4/c1-11(2)19-15(17)14(16(18)20-12(3)4)10-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChIキー |
IWBRIUOCFWJGPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C(=CC1=CC=CC=C1)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


pentasilolane](/img/structure/B12548270.png)
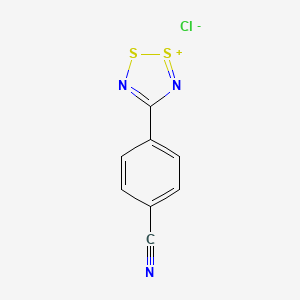

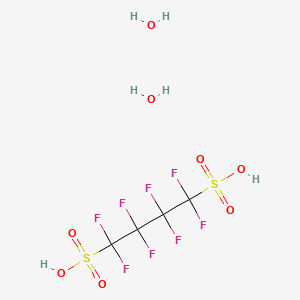
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)
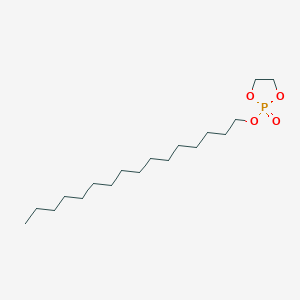
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)


